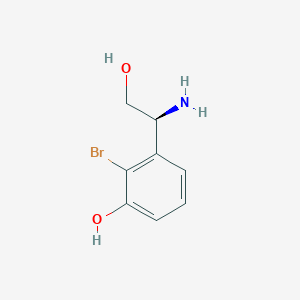
(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol is a chiral compound with a bromine atom attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol typically involves the following steps:
Amino Alcohol Formation: The addition of an amino group and a hydroxyl group to the ethyl side chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
- (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Uniqueness
(S)-3-(1-Amino-2-hydroxyethyl)-2-bromophenol is unique due to the presence of the bromine atom on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H10BrNO2 |
|---|---|
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2-hydroxyethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-8-5(6(10)4-11)2-1-3-7(8)12/h1-3,6,11-12H,4,10H2/t6-/m1/s1 |
Clé InChI |
APZOIQPGPSTLPA-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)O)Br)[C@@H](CO)N |
SMILES canonique |
C1=CC(=C(C(=C1)O)Br)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


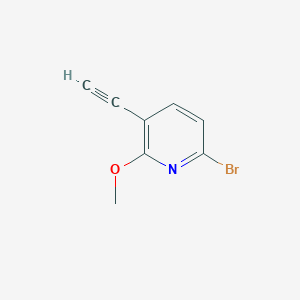
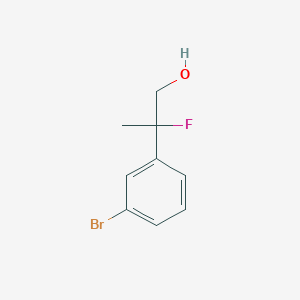
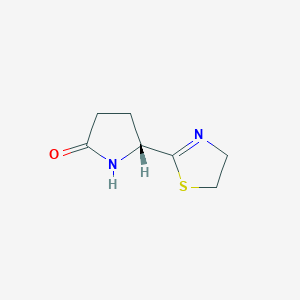

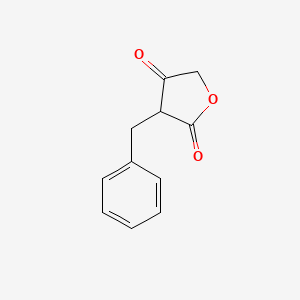
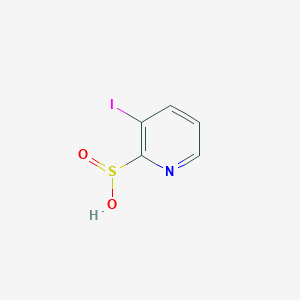
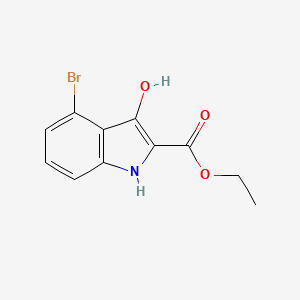
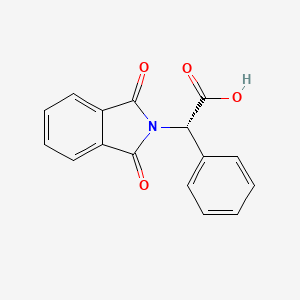
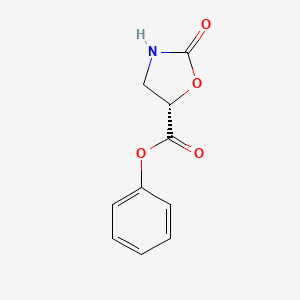
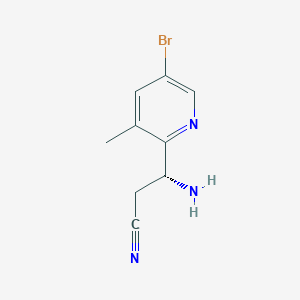
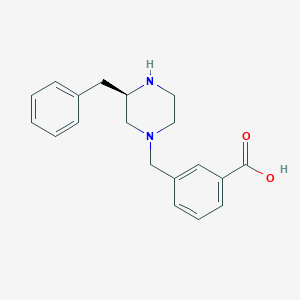
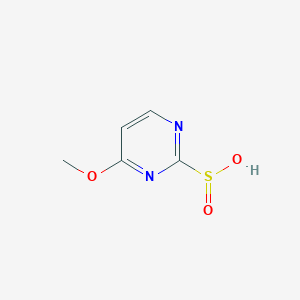
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)

